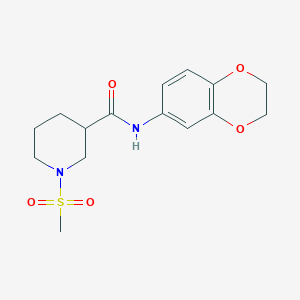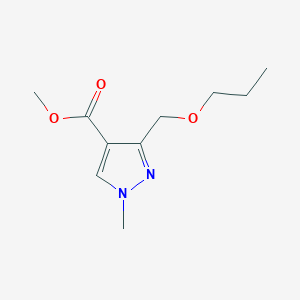![molecular formula C13H23N3O3 B2633860 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea CAS No. 1796495-26-5](/img/structure/B2633860.png)
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, also known as DOPU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been shown to have various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea also activates the PI3K/Akt pathway, which is involved in cell survival and growth. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been found to inhibit the activity of caspase-3, a key enzyme involved in apoptosis.
Biochemical and Physiological Effects:
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in cells and tissues. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has also been demonstrated to reduce pain sensitivity in animal models. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been shown to protect neurons from damage and promote their survival.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been extensively studied and its biological effects are well characterized. However, there are also limitations to the use of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea. One area of interest is the development of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea as a therapeutic agent for various diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, the mechanism of action of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea needs to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea need to be thoroughly evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, or 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, is a urea derivative that has been extensively used in scientific research. It has various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The synthesis of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves the condensation reaction between 4-piperidone and 1,1-dimethyl-3-aminourea. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has advantages and limitations for lab experiments, and there are several future directions for research on 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea.
Synthesemethoden
The synthesis of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves the condensation reaction between 4-piperidone and 1,1-dimethyl-3-aminourea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has also been found to have analgesic properties by reducing pain sensitivity. Moreover, 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been demonstrated to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-10(17)4-5-12(18)16-8-6-11(7-9-16)14-13(19)15(2)3/h11H,4-9H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGNFCLZRARGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCC(CC1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

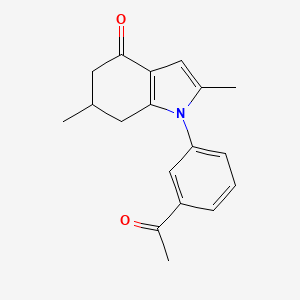
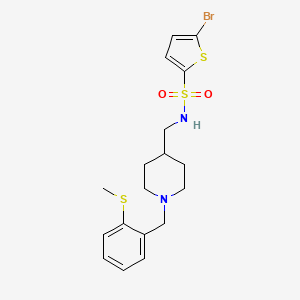
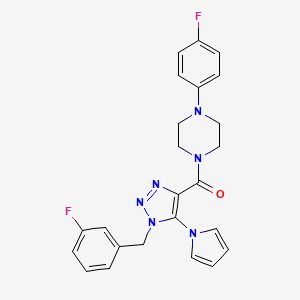
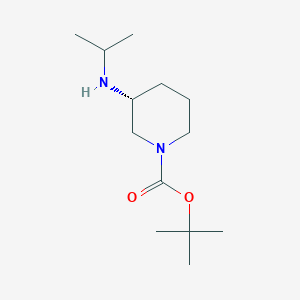
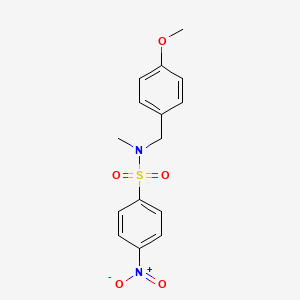
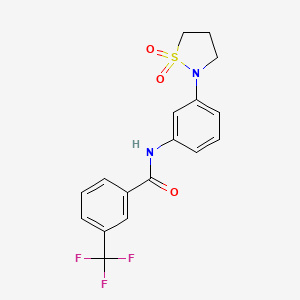
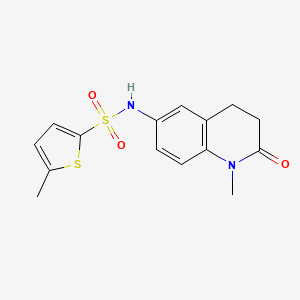

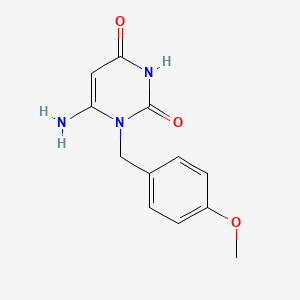
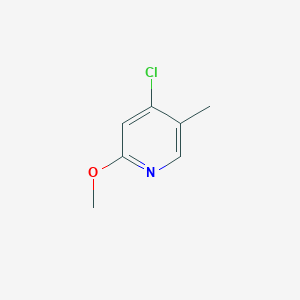
![1-Benzyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2633792.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2633794.png)
